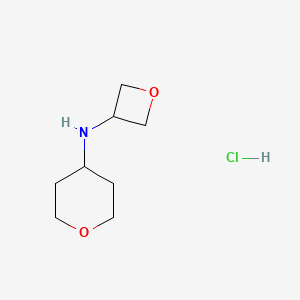

N-(oxetan-3-yl)oxan-4-amine hydrochloride

描述

N-(oxetan-3-yl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is known for its unique structure, which includes an oxetane ring and a tetrahydropyran ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxetan-3-yl)oxan-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both oxetane and tetrahydropyran moieties. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions

N-(oxetan-3-yl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

科学研究应用

Pharmaceutical Development

N-(oxetan-3-yl)oxan-4-amine hydrochloride serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The oxetane moiety is known for enhancing the polarity and solubility of drugs, which can improve their bioavailability. Its potential as a precursor in drug development is being actively researched, particularly for creating kinase inhibitors that target specific cancer pathways .

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Interaction studies have shown that this compound can modulate the activity of specific proteins, which is essential for understanding its therapeutic potential. For instance, it has been investigated for its binding affinity to c-KIT kinase, a target in treating gastrointestinal stromal tumors (GISTs) and other cancers .

Synthetic Chemistry

The compound is utilized as a versatile intermediate in organic synthesis. It can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of the compound to yield derivatives with enhanced biological activities or different chemical properties .

作用机制

The mechanism of action of N-(oxetan-3-yl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

相似化合物的比较

Similar Compounds

N-(oxetan-3-yl)tetrahydro-2H-pyran-4-amine: Similar structure but without the hydrochloride component.

Oxetane derivatives: Compounds containing the oxetane ring, which are known for their stability and reactivity.

Tetrahydropyran derivatives: Compounds containing the tetrahydropyran ring, used in various chemical and biological applications.

Uniqueness

N-(oxetan-3-yl)oxan-4-amine hydrochloride is unique due to its combination of oxetane and tetrahydropyran rings, which confer distinct chemical properties. This dual-ring structure makes it a valuable compound for research and development in multiple fields .

生物活性

N-(oxetan-3-yl)oxan-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include an oxetan ring and an oxan ring. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₁₅ClN₂O₂

- Molecular Weight : 193.67 g/mol

- Structure : The presence of both oxetan and oxan rings contributes to the compound's reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The oxetane and oxan rings facilitate these interactions, modulating the activity of various biomolecules. Research indicates that this compound may influence several pathways, including:

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes, potentially disrupting metabolic processes.

- Receptor Modulation : The compound may bind to receptors, altering their activity and leading to downstream effects on cellular functions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4d | A2780 | 4.47 | Tubulin inhibition |

| 5c | MCF-7 | 52.8 | Cell cycle arrest |

| 5g | A2780/RCIS | Not specified | Inhibits tubulin polymerization |

These compounds demonstrate significant cytotoxic activity against various human cancer cell lines, suggesting that this compound could be developed as a potential drug candidate for cancer therapy .

Other Biological Activities

Beyond anticancer effects, N-(oxetan-3-yloxan-4-amine hydrochloride may also exhibit:

- Antimicrobial Activity : Preliminary studies suggest that compounds within this class have antibacterial and antifungal properties, making them candidates for treating infections.

- Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models, potentially offering protective effects against neuronal damage .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of N-(oxetan-3-yloxan-4-amine hydrochloride and its derivatives against several cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with significant reductions in cell survival observed at higher concentrations.

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of N-(oxetan-3-yloxan-4-amine hydrochloride with various protein targets. These studies reveal potential binding sites that correlate with the observed biological activities .

常见问题

Basic Research Questions

Q. What are common synthetic routes for N-(oxetan-3-yl)oxan-4-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, oxetan-3-amine derivatives can react with oxane-4-yl precursors under acidic conditions to form the target scaffold. Key steps include protecting group strategies (e.g., Boc protection for amines) and purification via recrystallization or column chromatography. Analytical validation using -NMR (to confirm stereochemistry) and LC-MS (to verify molecular weight) is critical .

Q. How should researchers assess the purity of this compound?

Purity is routinely evaluated using:

- HPLC/UV-Vis : Monitor λmax at ~255 nm (common for aromatic/heterocyclic amines) with ≥98% purity thresholds .

- Elemental Analysis : Confirm stoichiometry (e.g., C: 39.4%, H: 6.6%, N: 9.2%, Cl: 23.1%) .

- Titration : Acid-base titration to quantify free amine content .

Q. What storage conditions ensure compound stability?

Store at -20°C in airtight, light-resistant containers under inert gas (N2 or Ar). Stability studies indicate ≥95% integrity over 5 years when stored correctly .

Q. Which analytical techniques resolve structural ambiguities in oxetan-3-yl derivatives?

- X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., distinguishing 3R,4S vs. 3S,4R configurations) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., oxetane vs. oxane ring protons) .

Advanced Research Questions

Q. How can conflicting NMR data for oxetane-containing amines be resolved?

Discrepancies in coupling constants or chemical shifts often arise from solvent polarity or pH effects. For example:

- D2O vs. CDCl3 : Proton exchange in D2O can obscure NH signals; use CDCl3 with TMS for accurate integration .

- pH Adjustment : Protonation of the amine in acidic solvents alters electron density, shifting δ values by 0.5–1.0 ppm .

Q. What strategies optimize yield in reductive amination for this compound?

- Catalyst Screening : Test NaBH3CN vs. Pd/C-H2; the latter reduces steric hindrance in oxetane rings .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of oxane intermediates .

- Kinetic Monitoring : Track reaction progress via <sup>13</sup>C NMR to identify byproducts (e.g., over-reduction to secondary amines) .

Q. How do structural modifications impact biological activity in SAR studies?

- Oxetane Ring Substitution : Fluorination at the oxetane 3-position (e.g., 3-fluoro analogs) increases metabolic stability by reducing CYP450 oxidation .

- Hydrochloride Salt vs. Free Base : The salt form enhances aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base), critical for in vivo assays .

Q. What degradation pathways are observed under accelerated stability testing?

- Hydrolysis : Oxetane ring opening in aqueous buffers (pH < 3 or > 10) forms diol byproducts .

- Oxidation : Tertiary amines degrade to N-oxides under prolonged light exposure; mitigate with antioxidants (e.g., BHT) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C)?

- Purity Verification : Impurities (e.g., residual solvents) depress melting points; repeat DSC analysis after recrystallization .

- Polymorphism Screening : Use XRD to identify crystalline vs. amorphous forms, which have distinct thermal profiles .

Q. Methodological Tables

属性

IUPAC Name |

N-(oxetan-3-yl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)9-8-5-11-6-8;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZWZPHTMGDCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2COC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。